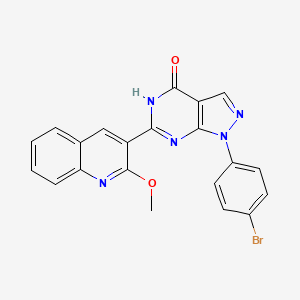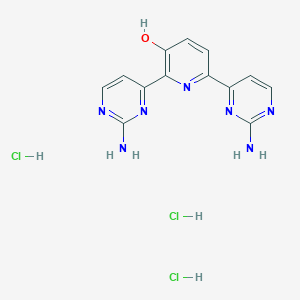
Avotaciclib trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Avotaciclib trihydrochloride involves the reaction of 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), with the reaction mixture being heated to 60°C to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Avotaciclib trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
Scientific Research Applications
Avotaciclib trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cyclin dependent kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating locally advanced or metastatic pancreatic cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
Avotaciclib trihydrochloride exerts its effects by inhibiting cyclin dependent kinase 1 (CDK1). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and associated pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another CDK inhibitor used in cancer research.
Ribociclib: Similar to Avotaciclib trihydrochloride, used for treating certain types of cancer.
Abemaciclib: Another CDK inhibitor with similar applications
Uniqueness
This compound is unique due to its high potency and oral bioavailability, making it particularly valuable for research in pancreatic cancer. Its specific inhibition of CDK1 sets it apart from other CDK inhibitors that may target multiple cyclin dependent kinases .
Properties
CAS No. |
1983984-01-5 |
|---|---|
Molecular Formula |
C13H14Cl3N7O |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;trihydrochloride |
InChI |
InChI=1S/C13H11N7O.3ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;;;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);3*1H |
InChI Key |
YUNYDIDVURXULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


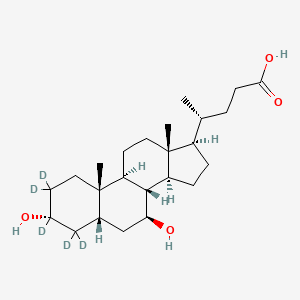
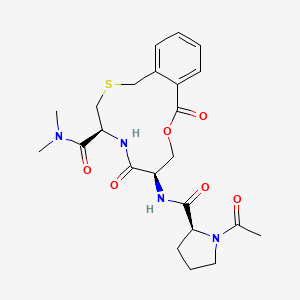
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
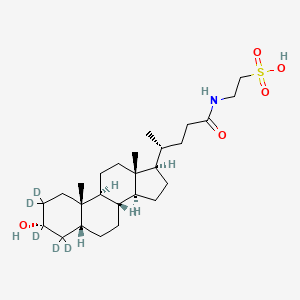



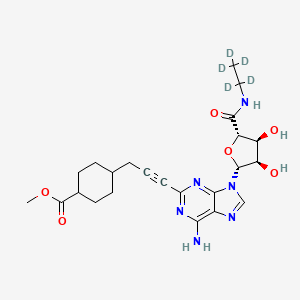


![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)

